

Solubility of Diallyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl carbonate*

Cat. No.: *B085299*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

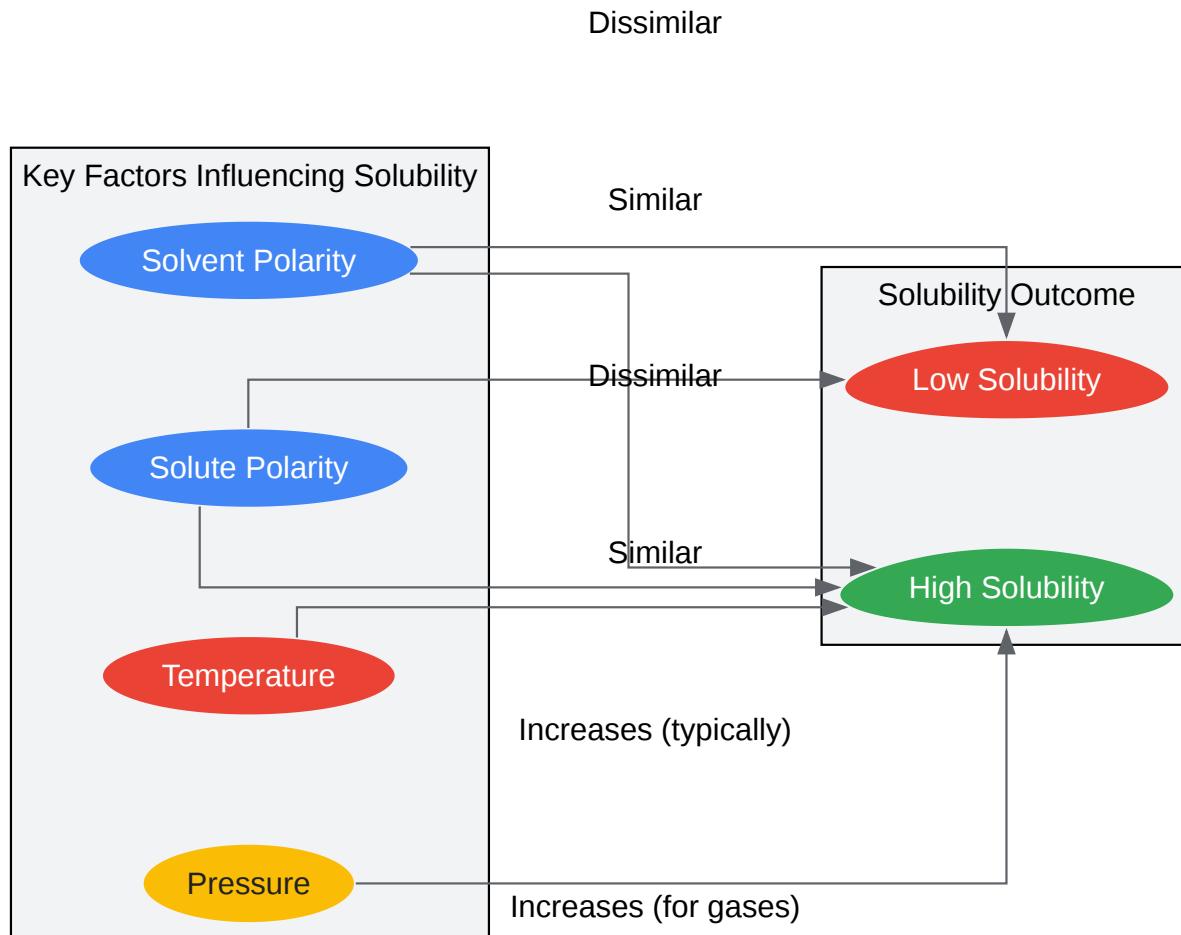
This technical guide provides an in-depth overview of the solubility characteristics of **diallyl carbonate** in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents a detailed, generalized experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.

Introduction to Diallyl Carbonate

Diallyl carbonate (DAC) is a colorless liquid with the chemical formula $C_7H_{10}O_3$. It is primarily utilized as a monomer in the synthesis of polymers, particularly for optical applications, owing to the high transparency and durability of the resulting polymers.^[1] Understanding its solubility is crucial for various aspects of its application, including reaction medium selection, purification processes, and formulation development.

Qualitative Solubility of Diallyl Carbonate

Based on available chemical literature, **diallyl carbonate** is known to be soluble in several common organic solvents. This solubility is attributed to its molecular structure, which includes both polar (carbonate group) and non-polar (allyl groups) moieties, allowing for favorable interactions with a range of solvents.


Table 1: Qualitative Solubility of **Diallyl Carbonate**

Solvent	Solubility
Ethanol	Soluble[1]
Methanol	Soluble[1]
Toluene	Soluble[1]
Chloroform	Soluble[1]

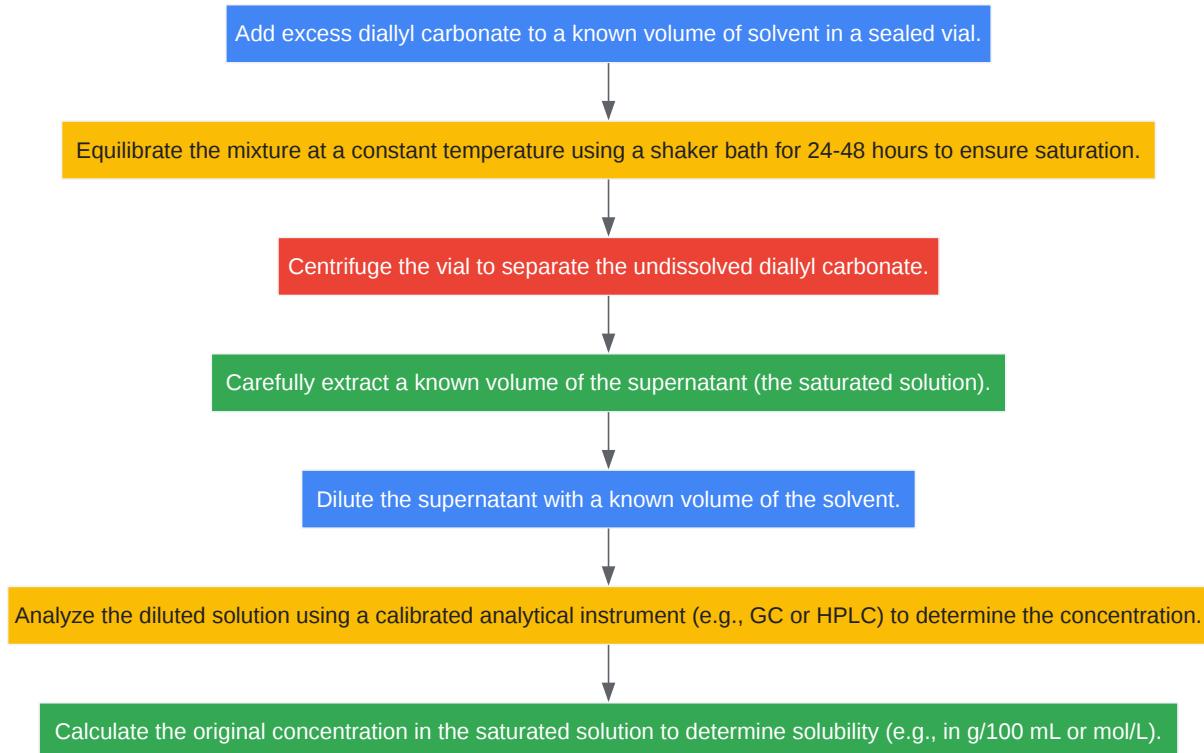
Note: The term "soluble" in this context indicates that **diallyl carbonate** forms a homogeneous solution with the solvent, but does not specify the concentration at which this occurs.

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of both the solute (**diallyl carbonate**) and the solvent, along with temperature, are key factors that will govern the extent of solubility.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of a solute in a solvent.


Experimental Protocol for Determining Quantitative Solubility

The following is a generalized experimental protocol for determining the quantitative solubility of a liquid solute, such as **diallyl carbonate**, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

- **Diallyl carbonate** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Calibrated volumetric flasks and pipettes
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
- Vials with screw caps

4.2. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **diallyl carbonate**.

4.3. Detailed Steps

- Preparation of Saturated Solution:
 - Add an excess amount of **diallyl carbonate** to a known volume of the chosen organic solvent in a series of vials. The excess is to ensure that the solution becomes saturated.

- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with constant agitation to ensure that the solution is fully saturated.
- Sample Collection and Preparation:
 - After equilibration, remove the vials and allow the undissolved **diallyl carbonate** to settle.
 - To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.
 - Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.
 - Transfer the aliquot of the supernatant to a volumetric flask and dilute with a known volume of the solvent. This is to bring the concentration within the linear range of the analytical instrument.
- Analysis:
 - Prepare a series of standard solutions of **diallyl carbonate** in the solvent of known concentrations.
 - Analyze the standard solutions using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to generate a calibration curve.
 - Analyze the diluted supernatant sample under the same conditions.
 - Using the calibration curve, determine the concentration of **diallyl carbonate** in the diluted sample.
- Calculation of Solubility:

- Account for the dilution factor to calculate the concentration of **diallyl carbonate** in the original saturated solution.
- Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

4.4. Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **diallyl carbonate** and the chosen solvents before commencing any experimental work.

Conclusion

While quantitative solubility data for **diallyl carbonate** in organic solvents is not readily available in published literature, its qualitative solubility in common solvents like ethanol, methanol, toluene, and chloroform is established. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for researchers to determine these parameters. Understanding the solubility of **diallyl carbonate** is a critical step in optimizing its use in polymer synthesis and other chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl carbonate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility of Diallyl Carbonate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085299#solubility-of-diallyl-carbonate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com